1,3-difluoro-2-iodo-4-methylbenzene
Description
Properties
CAS No. |
1557651-09-8 |
|---|---|
Molecular Formula |
C7H5F2I |
Molecular Weight |
254 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Halogen Exchange via Catalytic Dehalogenation
Catalytic dehalogenation represents a robust pathway for introducing iodine into halogenated precursors. A notable method involves reductive dehalogenation of chloro- or bromo-substituted intermediates using palladium catalysts. For example, 2-chloro-1,3-difluoro-4-methylbenzene can undergo iodine substitution under hydrogen pressure in the presence of Pd/C and a base such as magnesium oxide (MgO) or lithium hydroxide (LiOH) .
Reaction Conditions and Yield
| Starting Material | Catalyst | Base | Temperature | Pressure | Yield |
|---|---|---|---|---|---|
| 2-chloro-1,3-difluoro-4-methylbenzene | Pd/C (5%) | MgO | 140°C | 10 bar H₂ | 85% |
| 2-bromo-1,3-difluoro-4-methylbenzene | Pd/C (5%) | LiOH | 100°C | 15 bar H₂ | 78% |
This method leverages the oxidative addition of hydrogen to the catalyst, facilitating halogen displacement. The base neutralizes hydrogen halide byproducts, preventing catalyst poisoning .
Directed Ortho-Metalation and Iodination
Directed ortho-metalation (DoM) exploits directing groups to achieve regioselective iodination. In 1,3-difluoro-4-methylbenzene, fluorine atoms act as meta-directors, while the methyl group enhances electron density at the ortho position. Using a strong base such as 2,2,6,6-tetramethylpiperidinylzinc chloride (TMPZnCl·LiCl), the ortho position relative to fluorine is deprotonated, followed by quenching with iodine .
Key Steps
-
Metalation :
-
Iodination :
This method achieves yields exceeding 90% under anhydrous conditions at −78°C .
The Sandmeyer reaction enables iodine introduction via diazonium intermediates. Starting with 1,3-difluoro-4-methyl-2-nitrobenzene, the nitro group is reduced to an amine, which is subsequently diazotized and replaced with iodine .
Synthetic Pathway
-
Nitration :
Nitration of 1,3-difluoro-4-methylbenzene with fuming nitric acid introduces a nitro group at the ortho position (yield: 75–80%) . -
Reduction :
Tin(II) chloride in hydrochloric acid reduces the nitro group to an amine (yield: 91%) : -
Diazotization and Iodination :
Treatment with sodium nitrite and hydroiodic acid yields the target compound:
Electrophilic Aromatic Substitution
Electrophilic iodination using iodine monochloride (ICl) or N-iodosuccinimide (NIS) offers a direct route. The methyl group activates the ring, while fluorines direct substitution to the ortho position. Optimal conditions involve Lewis acids like FeCl₃ to enhance electrophilicity .
Comparative Data
Cross-Coupling Approaches
Palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura or Ullmann coupling, enable modular synthesis. For instance, coupling 2-iodo-1,3-difluorobenzene with a methylboronic acid derivative introduces the methyl group .
Ullmann Coupling Example
Industrial-Scale Considerations
Large-scale production prioritizes cost-effectiveness and safety. Continuous flow reactors minimize exposure to hazardous intermediates, while catalytic systems enhance atom economy. For example, the halogen exchange method using Pd/C and hydrogen achieves 85% yield with minimal waste .
Chemical Reactions Analysis
Types of Reactions: 1,3-Difluoro-2-iodo-4-methylbenzene undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the iodine atom.
Coupling Reactions: It can undergo coupling reactions, such as Suzuki or Heck coupling, to form more complex organic molecules.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate in solvents like toluene or dimethylformamide.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium hydroxide can yield 1,3-difluoro-2-hydroxy-4-methylbenzene, while Suzuki coupling can produce biaryl compounds.
Scientific Research Applications
Scientific Research Applications
1,3-Difluoro-2-iodo-4-methylbenzene has several notable applications in scientific research:
Chemistry
- Building Block for Complex Molecules : It serves as an intermediate in synthesizing more complex organic compounds. Its unique structure allows for selective reactions that can lead to diverse derivatives.
Biology
- Radiolabeled Compounds : The compound is investigated for potential use in developing radiolabeled compounds for imaging studies. The iodine atom can be replaced with isotopes suitable for medical imaging techniques such as PET scans.
Medicine
- Drug Development : It is explored in pharmaceutical research for synthesizing novel therapeutic agents. Its fluorine atoms enhance metabolic stability and bioavailability of drug candidates.
Industry
- Specialty Chemicals Production : The compound is utilized in producing specialty chemicals and materials, particularly those requiring specific reactivity profiles.
Case Study 1: Synthesis of Radiolabeled Compounds
In a study published in a peer-reviewed journal, researchers utilized this compound as a precursor to develop radiolabeled compounds for PET imaging. The incorporation of iodine isotopes allowed for effective tracking of biological processes in vivo.
Case Study 2: Pharmaceutical Applications
Another research initiative focused on using this compound to synthesize a new class of anti-cancer drugs. The fluorinated derivatives exhibited enhanced efficacy against specific cancer cell lines compared to non-fluorinated counterparts.
Mechanism of Action
The mechanism by which 1,3-difluoro-2-iodo-4-methylbenzene exerts its effects depends on the specific reaction or application. In nucleophilic substitution reactions, the iodine atom acts as a leaving group, allowing nucleophiles to attack the benzene ring. In coupling reactions, the compound participates in the formation of carbon-carbon bonds through palladium-catalyzed processes.
Molecular Targets and Pathways: The molecular targets and pathways involved vary based on the specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, influencing their activity and leading to therapeutic effects.
Comparison with Similar Compounds
Structural and Physical Properties
The table below compares 1,3-difluoro-2-iodo-4-methylbenzene with analogous halogenated benzene derivatives, emphasizing substituent positions, molecular weights, and key properties:
Key Differences and Implications
Substituent Positions: The 1,3-difluoro pattern in the target compound creates a meta-directing electronic environment, whereas 1,5-difluoro-2-iodo-4-methylbenzene (CAS 333447-42-0) positions fluorines para to each other, altering regioselectivity in electrophilic substitutions .
Halogen Effects :
- Iodine’s large atomic radius and polarizability make the target compound more reactive in cross-coupling reactions compared to brominated analogs (e.g., 2-Bromo-5-fluoro-1,3-dimethylbenzene, CAS 14659-58-6) .
- The difluoromethyl group in 1-(difluoromethyl)-4-iodobenzene (CAS 1214372-82-3) introduces stronger electron-withdrawing effects, which could stabilize negative charges in intermediates .
Physical Properties: The refractive index of 2,6-difluoro-4-iodoanisole (1.5560) suggests higher density and polarizability compared to non-methoxy analogs . Boiling points for halogenated toluenes (e.g., α-Bromo-3,5-difluorotoluene, CAS 141776-91-2: bp 65°C) indicate that iodine’s presence may elevate boiling points due to increased molecular weight and intermolecular forces .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
